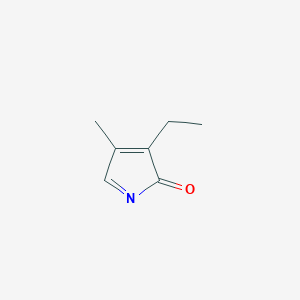
3-Ethyl-4-methyl-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered α,β-unsaturated lactam derivative with the chemical formula C7H11NO. This compound is known for its diverse applications in medicinal chemistry and other scientific fields . It is a yellow liquid with a characteristic odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-4-methyl-2H-pyrrol-2-one can be synthesized using various starting materials and methods:
Allylamine via Palladium (II)-Assisted Cyclization: This method involves the cyclization of allylamine in the presence of palladium (II) as a catalyst.
4-Methoxybenzylamine via Ring-Closing Metathesis: This strategy employs 4-methoxybenzylamine and involves a ring-closing metathesis reaction.
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes that are practical and efficient. One such method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-methyl-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lactam derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methyl-2H-pyrrol-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-methyl-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to glimepiride, it plays a role in modulating insulin secretion by binding to sulfonylurea receptors on pancreatic beta cells . This interaction stimulates the release of insulin, thereby helping to regulate blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-hydroxy-2-butenolide: A precursor in the synthesis of 3-Ethyl-4-methyl-2H-pyrrol-2-one.
Pyrrolidin-2-one: Another five-membered lactam with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important pharmaceutical agents, such as glimepiride, highlights its significance in medicinal chemistry .
Eigenschaften
| 115976-54-0 | |
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
KXEDFWBHZTXVCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



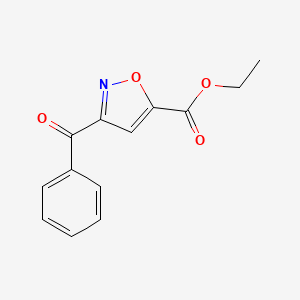


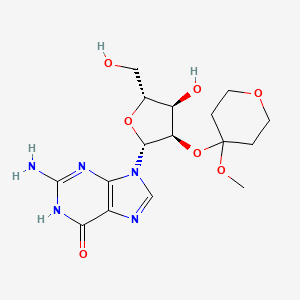
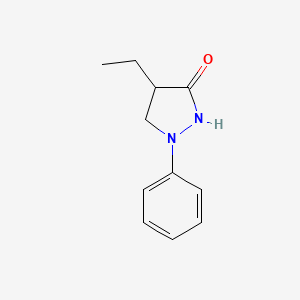
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)

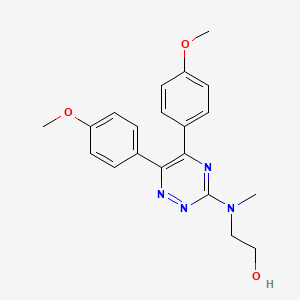

![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
